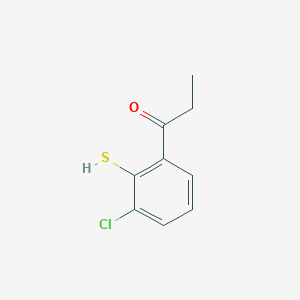

1-(3-Chloro-2-mercaptophenyl)propan-1-one

Description

Significance of Halogenated and Sulfhydryl-Functionalized Ketones in Organic Synthesis and Medicinal Chemistry Research

Halogenated and sulfhydryl-functionalized ketones are pivotal building blocks in organic synthesis. The halogen atom, in this case, chlorine, acts as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of various other functional groups. The sulfhydryl group is also highly reactive and can participate in a range of chemical transformations, including oxidation to disulfides or sulfonic acids, and can form strong bonds with certain metals.

In the realm of medicinal chemistry, these functional groups are often associated with biological activity. The thiol group, for instance, is known to interact with biological macromolecules, such as enzymes and receptors, often playing a crucial role in their mechanism of action. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The combination of these functionalities in a single molecule, such as 1-(3-Chloro-2-mercaptophenyl)propan-1-one, presents a compelling case for its investigation as a potential therapeutic agent or a key intermediate in the synthesis of more complex bioactive molecules.

Overview of the Research Landscape Surrounding this compound and Related Structural Motifs

A thorough review of the existing scientific literature indicates that specific research focused solely on this compound is limited. However, extensive research exists on related structural motifs. For instance, the isomer, 1-(3-Chloro-2-mercaptophenyl)propan-2-one, has been documented and some of its physicochemical properties have been predicted.

The broader class of thiophenol derivatives has been explored for various applications. Thiophenols are utilized in the synthesis of pharmaceuticals, including certain sulfonamides and antifungal agents. The study of related ketones with halogen and sulfhydryl functionalities provides a foundational understanding of the potential reactivity and applications of the title compound.

Scope and Research Objectives for Investigating this compound

Given the nascent stage of direct research on this compound, the primary objectives for its investigation would be to:

Develop a reliable and efficient synthetic route to obtain the pure compound.

Characterize its chemical structure and physicochemical properties through spectroscopic and analytical techniques.

Explore its reactivity, particularly at the chloro and mercapto functional groups.

Investigate its potential biological activity through in vitro and in vivo screening assays.

Utilize it as a scaffold for the synthesis of a library of derivatives to establish structure-activity relationships.

Physicochemical Properties

| Property | Value (for 1-(3-Chloro-2-mercaptophenyl)propan-2-one) |

| CAS Number | 1804137-16-3 |

| Molecular Formula | C₉H₉ClOS |

| Molar Mass | 200.69 g/mol |

| Density (Predicted) | 1.250 ± 0.06 g/cm³ |

| Boiling Point (Predicted) | 305.2 ± 27.0 °C |

| pKa (Predicted) | 5.78 ± 0.50 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9ClOS |

|---|---|

Molecular Weight |

200.69 g/mol |

IUPAC Name |

1-(3-chloro-2-sulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C9H9ClOS/c1-2-8(11)6-4-3-5-7(10)9(6)12/h3-5,12H,2H2,1H3 |

InChI Key |

IUUOMRKVWRIHLR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C(=CC=C1)Cl)S |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Chloro 2 Mercaptophenyl Propan 1 One

Retrosynthetic Analysis of the 1-(3-Chloro-2-mercaptophenyl)propan-1-one Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. tdl.org For this compound, the primary disconnections involve the carbon-carbon bond of the propanone side chain and the carbon-sulfur and carbon-chlorine bonds on the aromatic ring.

Two principal retrosynthetic pathways can be envisioned:

Pathway A: Late-stage introduction of the mercapto group. This approach involves the initial formation of a substituted chloropropiophenone. The propanone side chain can be introduced via a Friedel-Crafts acylation or a related reaction. The key challenge in this pathway is the regioselective introduction of the mercapto group at the position ortho to the propanone and meta to the chlorine.

Pathway B: Early introduction of the sulfur functionality. In this strategy, a sulfur-containing starting material is utilized to direct the subsequent synthetic steps. For instance, a protected thiophenol derivative could be used to control the regioselectivity of the acylation and chlorination steps.

These two pathways form the basis for the discussion of the specific synthetic methodologies that follow.

Classical Synthetic Routes to Substituted Propanone Systems

The propanone moiety is a common structural motif, and several classical methods are available for its synthesis on an aromatic ring.

Friedel-Crafts Acylation Approaches for Aryl Ketone Synthesis

The Friedel-Crafts acylation is a fundamental reaction for the formation of aryl ketones. mdpi.comharvard.edu It involves the reaction of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). harvard.edu

For the synthesis of the this compound scaffold, a plausible Friedel-Crafts acylation would involve the reaction of a substituted chlorobenzene (B131634) derivative with propanoyl chloride. However, the regioselectivity of this reaction is a critical consideration. The directing effects of the substituents on the aromatic ring will determine the position of the incoming acyl group. wyzant.comquora.com In the case of chlorobenzene, the chlorine atom is an ortho-, para-director, meaning that the incoming electrophile will preferentially add to the positions ortho or para to the chlorine. youtube.comorganic-chemistry.org Typically, the para product is the major isomer due to reduced steric hindrance. youtube.com Achieving the desired ortho-acylation to form the 1,2,3-substitution pattern can be challenging and often results in a mixture of isomers, necessitating complex purification procedures.

To overcome this limitation, strategies involving directing groups can be employed. A directing group can be temporarily installed on the aromatic ring to force the acylation to occur at the desired ortho position.

| Reaction | Reagents and Conditions | Key Features |

| Friedel-Crafts Acylation | Acyl halide (e.g., propanoyl chloride), Lewis acid (e.g., AlCl₃), aromatic substrate | Forms aryl ketones; regioselectivity is governed by existing substituents. |

| Directed ortho-Metalation | Directed metalation group (e.g., -SMe, -OMe), organolithium reagent, electrophile (e.g., acyl chloride) | Allows for highly regioselective ortho-functionalization. |

Nucleophilic Acylation Strategies in Propanone Formation

Nucleophilic acylation provides an alternative to electrophilic aromatic substitution for the synthesis of ketones. These methods often involve the reaction of an organometallic reagent with an acylating agent. For instance, an organolithium or Grignard reagent derived from a substituted chloro- and mercapto-benzene could react with a propanoyl derivative.

This approach is particularly useful when the desired substitution pattern is difficult to achieve through electrophilic aromatic substitution. The generation of the required organometallic reagent would be a key step, and the compatibility of the chloro and mercapto (or protected mercapto) groups with the reaction conditions would need to be carefully considered.

Introduction of Halogen and Mercapto Functionalities on Aromatic Rings

The synthesis of this compound requires the specific placement of both a chlorine atom and a mercapto group on the benzene (B151609) ring.

Regioselective Halogenation Techniques for Chlorophenyl Moieties

The introduction of a chlorine atom onto a benzene ring is typically achieved through electrophilic halogenation using a chlorinating agent and a Lewis acid catalyst. The regioselectivity of this reaction is, again, dictated by the directing effects of the existing substituents.

If the propanone and mercapto groups are already in place, their combined directing effects will influence the position of chlorination. The propanone group is a meta-director, while the mercapto group is an ortho-, para-director. In such a disubstituted system, the activating group (mercapto) would likely dominate the directing effect, favoring chlorination at the ortho and para positions relative to the mercapto group. To achieve the desired 3-chloro substitution, a carefully planned synthetic sequence is necessary.

Methods for Mercapto Group Introduction and Protection-Deprotection Strategies

Several methods exist for the introduction of a mercapto group (-SH) onto an aromatic ring. youtube.comyoutube.com A common approach involves the reduction of a sulfonyl chloride or the reaction of an organometallic intermediate with sulfur.

A particularly elegant method for the synthesis of thiophenols from phenols is the Newman-Kwart rearrangement . wikipedia.orgorganic-chemistry.orgjk-sci.com This reaction involves the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which can then be hydrolyzed to the corresponding thiophenol. wikipedia.orgorganic-chemistry.org This strategy could be employed by starting with a substituted phenol, converting it to the thiocarbamate, performing the rearrangement, and then hydrolyzing to obtain the desired thiophenol.

Given the reactivity of the thiol group, it is often necessary to use a protecting group during the synthesis. acs.orgresearchgate.net The thiol can be protected as a thioether (e.g., methylthioether) or a thioester. The S-methyl group is a common protecting group and can be introduced by reacting the thiolate with a methylating agent. Deprotection to reveal the free thiol can be achieved using various reagents, such as sodium in liquid ammonia (B1221849) or other strong reducing agents. The existence of 1-(3-chloro-2-(methylthio)phenyl)propan-1-one (B14059245) as a known compound suggests that this protected intermediate is a viable precursor to the target molecule.

| Protecting Group | Protection Conditions | Deprotection Conditions |

| Methyl (as in -SMe) | Base (e.g., NaH), Methylating agent (e.g., CH₃I) | Strong reducing agents (e.g., Na/NH₃), Lewis acids (e.g., BBr₃) |

| Acetyl (as in -SAc) | Acetyl chloride or acetic anhydride | Base (e.g., NaOH) or acid (e.g., HCl) hydrolysis |

| Benzyl (as in -SBn) | Base (e.g., NaH), Benzyl halide | Dissolving metal reduction (e.g., Na/NH₃) |

Advanced and Stereoselective Synthesis Research

The development of synthetic routes to produce specific stereoisomers of a chiral compound is a critical focus in medicinal chemistry and materials science. For a molecule like this compound, which contains a prochiral ketone, stereoselective synthesis would aim to produce either the (R)- or (S)-enantiomer with high purity.

Enantioselective Synthesis of Chiral Propanone Derivatives

The enantioselective synthesis of chiral ketones, including propanone derivatives, often involves asymmetric catalysis. This can be achieved through several established strategies:

Asymmetric Hydrogenation: The reduction of a corresponding unsaturated precursor using a chiral catalyst, typically based on transition metals like ruthenium, rhodium, or iridium complexed with chiral ligands. This method is highly effective for producing chiral alcohols, which can then be oxidized to the chiral ketone if desired, or for the direct asymmetric reduction of prochiral ketones to chiral alcohols.

Chiral Auxiliaries: A substrate is temporarily joined to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Organocatalysis: The use of small, chiral organic molecules to catalyze enantioselective reactions. For propanone derivatives, this could involve asymmetric alkylation or other carbon-carbon bond-forming reactions on a related precursor.

Despite the prevalence of these methods, no studies have been identified that specifically apply them to the synthesis of enantiomerically pure this compound.

Enzyme-Catalyzed Bioreduction Approaches for Related Ketones

Biocatalysis, particularly the use of enzymes like ketoreductases (KREDs), offers a green and highly selective alternative for producing chiral molecules. These enzymes catalyze the reduction of prochiral ketones to chiral alcohols with high enantiomeric excess.

The process typically involves whole-cell biocatalysts (such as yeast or bacteria) or isolated enzymes. These biological systems utilize cofactors like NAD(P)H for the reduction process. A key advantage is the mild reaction conditions (neutral pH, room temperature) and exceptional stereoselectivity. While numerous studies detail the successful bioreduction of various aromatic and aliphatic ketones, specific research detailing the enzyme-catalyzed reduction of this compound is not present in the available literature. The substrate specificity of enzymes means that successful reduction of one ketone does not guarantee success for another, making dedicated studies necessary.

Optimization of Reaction Conditions and Yields in Research Synthesis

The optimization of any synthetic reaction is crucial for its practical application, aiming to maximize yield, minimize reaction time, reduce costs, and ensure safety and scalability. This process involves systematically varying key parameters.

For the synthesis of a compound like this compound, optimization studies would typically investigate:

Catalyst: Screening different types and loadings of catalysts.

Solvent: Evaluating the effect of various solvents on reaction rate and selectivity.

Temperature: Determining the optimal temperature to balance reaction rate and the formation of byproducts.

Reactant Concentration: Adjusting the concentration of starting materials.

Reaction Time: Monitoring the reaction progress to find the point of maximum product formation before degradation or side reactions occur.

A hypothetical optimization study might present its findings in a tabular format, as shown below, to clearly illustrate the impact of each variable.

Table 1: Hypothetical Optimization of a Synthetic Step

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Catalyst A (5) | Toluene | 80 | 12 | 65 |

| 2 | Catalyst B (5) | Toluene | 80 | 12 | 72 |

| 3 | Catalyst B (10) | Toluene | 80 | 12 | 75 |

| 4 | Catalyst B (5) | Dioxane | 80 | 12 | 58 |

| 5 | Catalyst B (5) | Toluene | 100 | 6 | 85 |

This table is for illustrative purposes only and does not represent actual experimental data for the synthesis of this compound, as such data is not available.

Without dedicated research studies, a detailed, data-driven analysis of the synthesis of this compound cannot be provided.

Chemical Reactivity and Transformation Studies of 1 3 Chloro 2 Mercaptophenyl Propan 1 One

Reactivity of the Ketone Moiety

The ketone group, specifically the propanoyl group attached to the substituted phenyl ring, is a primary site for nucleophilic attack and condensation reactions. The carbonyl carbon possesses a partial positive charge, rendering it susceptible to attack by various nucleophiles.

Nucleophilic Addition Reactions at the Carbonyl Carbon

The carbonyl carbon of 1-(3-chloro-2-mercaptophenyl)propan-1-one is an electrophilic center that readily undergoes nucleophilic addition. Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that can add to the carbonyl group. This reaction typically results in the formation of a tertiary alcohol after an acidic workup. For instance, the reaction with a Grignard reagent like ethylmagnesium bromide would yield 1-(3-chloro-2-mercaptophenyl)-1-ethylpropan-1-ol.

Another significant nucleophilic addition is the Wittig reaction, which converts the ketone into an alkene. This reaction involves a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane, which attacks the carbonyl carbon to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the alkene and triphenylphosphine (B44618) oxide. The Wittig reaction is a reliable method for introducing a carbon-carbon double bond in place of the carbonyl oxygen.

Research on analogous 1-(2-mercaptophenyl) ketones has demonstrated their utility in synthesizing benzothiophene (B83047) derivatives. This often begins with a nucleophilic addition to the carbonyl group. For example, the alkynylation of 1-(2-mercaptophenyl) ketones provides 1-(2-mercaptophenyl)-2-yn-1-ols, which are key intermediates for cyclization reactions. acs.orgnih.gov

| Reactant | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 1-(2-Mercaptophenyl)ethan-1-one | Phenylacetylene, n-BuLi | THF, -78 °C to rt | 1-(2-Mercaptophenyl)-3-phenylprop-2-yn-1-ol | acs.orgnih.gov |

| Generic Ketone | Ethylmagnesium Bromide (EtMgBr), then H₃O⁺ | Dry Ether | Tertiary Alcohol | General Knowledge |

| Generic Ketone | Methylenetriphenylphosphorane (Ph₃P=CH₂) | THF | Alkene | General Knowledge |

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

The carbonyl group of this compound can react with various nitrogen and oxygen-based nucleophiles to form a range of derivatives. These reactions typically proceed via nucleophilic addition followed by a dehydration step.

Reaction with hydroxylamine (B1172632) (NH₂OH) yields an oxime. Similarly, condensation with hydrazine (B178648) (H₂NNH₂) or its derivatives, such as phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine, produces the corresponding hydrazones. Semicarbazide (B1199961) reacts to form a semicarbazone. These reactions are often used for the characterization and derivatization of ketones. For example, the reaction of 4-chloroacetophenone with semicarbazide hydrochloride in the presence of sodium acetate (B1210297) yields (E)-1-(4-chlorophenyl)ethanone semicarbazone. nih.gov

A particularly important reaction for this class of compounds is the Wolff-Kishner reduction. The ketone is first converted to a hydrazone, which is then treated with a strong base (like KOH) at high temperatures, typically in a high-boiling solvent like ethylene (B1197577) glycol. This process reduces the carbonyl group completely to a methylene (B1212753) (CH₂) group, yielding 1-chloro-2-mercapto-3-propylbenzene.

| Reactant | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-Chloroacetophenone | Semicarbazide hydrochloride, Sodium acetate | Water, Alcohol, rt | Semicarbazone | nih.gov |

| Generic Ketone | Hydroxylamine (NH₂OH) | Mild acid or base | Oxime | General Knowledge |

| Generic Ketone | Hydrazine (H₂NNH₂), then KOH, heat | Ethylene glycol | Alkane (Wolff-Kishner) | General Knowledge |

Reductive Transformations of the Ketone Group

The ketone moiety can be readily reduced to a secondary alcohol. Common laboratory reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reagent, typically used in alcoholic solvents like methanol (B129727) or ethanol, and selectively reduces aldehydes and ketones. LiAlH₄ is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Both reagents would convert this compound to 1-(3-chloro-2-mercaptophenyl)propan-1-ol.

Biocatalytic reductions, for instance using plant tissues or specific yeast strains like Yarrowia lipolytica, have also been employed for the reduction of acetophenones to the corresponding secondary alcohols, often with high enantioselectivity. researchgate.netresearchgate.net

| Reactant | Reagent | Solvent | Product | Reference |

|---|---|---|---|---|

| Acetophenone | Yarrowia lipolytica strains | Culture medium | (R)- or (S)-1-Phenylethan-1-ol | researchgate.net |

| Generic Ketone | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Secondary Alcohol | General Knowledge |

| Generic Ketone | Lithium Aluminum Hydride (LiAlH₄), then H₂O | Diethyl ether/THF | Secondary Alcohol | General Knowledge |

Reactivity of the Mercapto (Thiol) Group

The thiol group (-SH) is a key functional group that imparts significant reactivity to the molecule. It is nucleophilic, easily oxidized, and can be readily alkylated.

Oxidation Pathways: Disulfide Formation and Sulfonic Acid Derivatization

The thiol group is susceptible to oxidation. Mild oxidizing agents, such as hydrogen peroxide in the presence of an iodide catalyst or even atmospheric oxygen, can induce the oxidative coupling of two thiol molecules to form a disulfide bridge. researchgate.net This would result in the formation of 2,2'-dithiobis(3-chloropropiophenone). The formation of mixed disulfides, for example with glutathione, is also a known reaction pathway for thiols under oxidative stress conditions. mdpi.com

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or excess hydrogen peroxide, can oxidize the thiol group further. acs.org Depending on the reaction conditions, this can lead to the formation of a sulfinic acid (-SO₂H) or, more commonly, a sulfonic acid (-SO₃H). The oxidation of mercaptans to sulfonic acids can also be achieved using nitric acid or oxygen in the presence of nitrogen oxide catalysts. google.comgoogle.com

| Reactant Type | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aromatic/Aliphatic Thiols | Hydrogen Peroxide (H₂O₂), Iodide catalyst | Ethyl acetate, rt | Disulfide | researchgate.net |

| Protein Thiols | Singlet Oxygen (¹O₂), then Glutathione (GSH) | Photo-oxidation | Glutathionylated Protein (Mixed Disulfide) | nih.gov |

| Alkanethiols | Oxygen (O₂), Nitrogen oxides | Anhydrous, 20-300°F | Alkanesulfonic acid | google.com |

| Mercaptopropane sulfonic acid | Potassium ferrate | Aqueous, pH > 8.5 | Sulfinic acid | researchgate.net |

Alkylation Reactions of the Thiol Group

The thiol group is a soft nucleophile and readily undergoes S-alkylation reactions with various electrophiles. In the presence of a base, the thiol is deprotonated to the more nucleophilic thiolate anion, which can then react with alkyl halides in an Sₙ2 reaction to form a thioether (sulfide). For example, reaction with methyl iodide in the presence of a base like potassium carbonate would yield 1-(3-chloro-2-(methylthio)phenyl)propan-1-one (B14059245).

More reactive alkylating agents, such as phenacyl bromide, can also be used. The S-alkylation of 1-(2-mercaptophenyl) ketones is a key step in certain synthetic routes to benzothiophenes, where the newly formed thioether undergoes a subsequent intramolecular condensation reaction. researchgate.net

| Reactant | Reagent | Base/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Mercaptoethanol | S-adenosyl-L-methionine | Thiol methyltransferase (in vitro) | 2-(Methylthio)ethanol | nih.gov |

| 1-(2-Mercaptophenyl) ketones | Alkyl Halide (e.g., Phenacyl bromide) | Base (e.g., K₂CO₃) | 2-(Alkylthio)phenyl ketone | researchgate.netijpsonline.com |

| Generic Thiol | Methyl Iodide (CH₃I) | Base (e.g., K₂CO₃) | Methyl Thioether | General Knowledge |

Thiol-Mediated Click Chemistry Applications in Research

The thiol group in this compound is a versatile handle for "click" chemistry, a class of reactions known for their high efficiency, selectivity, and mild reaction conditions. chem-station.com The two primary examples of thiol-based click chemistry are the thiol-ene and thiol-yne reactions, both of which typically proceed via a radical-mediated anti-Markovnikov addition. wikipedia.orgwikipedia.org

In the thiol-ene reaction , the mercapto group of this compound can be readily coupled with a variety of alkenes. mdpi.com This reaction is typically initiated by UV light or a radical initiator, leading to the formation of a thiyl radical. This radical then adds across the double bond of an alkene, and a subsequent chain transfer step with another thiol molecule yields the thioether product and regenerates the thiyl radical. chem-station.com This process is highly efficient for creating carbon-sulfur bonds and can be used to conjugate the molecule to polymers, biomolecules, or other functional materials. researchgate.netnih.gov

The thiol-yne reaction involves the addition of the thiol group across a triple bond. wikipedia.org This reaction can proceed via a radical mechanism to yield an alkenyl sulfide (B99878). wikipedia.org Depending on the reaction conditions and the stoichiometry of the reactants, a second addition of the thiol to the resulting vinyl sulfide can occur, leading to a 1,2-dithioether. wikipedia.org The thiol-yne reaction offers a pathway to introduce further functionality and can be catalyzed by various methods, including photoredox catalysis, to control the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov). nih.gov

Table 1: Representative Thiol-Mediated Click Reactions

| Reaction Type | Reactant | Initiator/Catalyst | Product Type | Typical Yield |

|---|---|---|---|---|

| Thiol-ene | Alkene | Photoinitiator (e.g., DMPA) | Thioether | High |

| Thiol-yne | Alkyne | Radical initiator (e.g., AIBN) | Alkenyl sulfide | High |

| Thiol-yne | Activated Alkyne | Base (e.g., Et3N) | Alkenyl sulfide (Michael adduct) | High |

Reactivity of the Chlorophenyl Moiety

The chloro-substituted phenyl ring of this compound is amenable to several important transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

While aryl halides are generally unreactive towards nucleophilic substitution, the presence of electron-withdrawing groups on the aromatic ring can facilitate this reaction via an addition-elimination mechanism, known as the SNAr reaction. chemistrysteps.commasterorganicchemistry.com In this compound, the propanoyl group acts as a moderate electron-withdrawing group. For an SNAr reaction to occur efficiently, this activating group needs to be positioned ortho or para to the leaving group (the chlorine atom). pressbooks.pub In this molecule, the propanoyl group is meta to the chlorine, which is not ideal for stabilizing the negative charge in the Meisenheimer intermediate. pressbooks.pub

However, the presence of the ortho-mercapto group could potentially influence the reactivity. While not a strong electron-withdrawing group itself, it can be deprotonated under basic conditions to form a thiolate, which is a powerful nucleophile. This could lead to intermolecular reactions if a suitable electrophile is present. For a direct SNAr reaction to replace the chlorine, strong nucleophiles and forcing conditions (high temperatures) would likely be required. pressbooks.pub The reaction proceeds through a two-step mechanism: nucleophilic attack to form a resonance-stabilized carbanion (Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity. libretexts.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for the derivatization of the chlorophenyl moiety in this compound. nobelprize.orgresearchgate.net Although aryl chlorides are generally less reactive than the corresponding bromides and iodides, advancements in catalyst systems, particularly the use of electron-rich and bulky phosphine (B1218219) ligands, have enabled their efficient use in these transformations. organic-chemistry.org

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent (a boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl compound. organic-chemistry.orglibretexts.org This would allow for the introduction of a new aryl or vinyl group at the position of the chlorine atom.

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This provides a method for introducing alkenyl substituents onto the aromatic ring.

Sonogashira Coupling: In the Sonogashira reaction, a terminal alkyne is coupled with the aryl chloride, typically using a palladium catalyst and a copper(I) co-catalyst, to yield an aryl alkyne. wikipedia.orgorganic-chemistry.org This reaction is valuable for the synthesis of more complex conjugated systems.

Table 2: Potential Cross-Coupling Reactions of the Chlorophenyl Moiety

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Pd(OAc)2, phosphine ligand, base | Biaryl |

| Heck | Alkene | Pd(OAc)2, phosphine ligand, base | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Aryl alkyne |

The chlorine atom on the aromatic ring has a dual electronic effect. It is inductively electron-withdrawing due to its electronegativity, which deactivates the ring towards electrophilic aromatic substitution. At the same time, it is a weak ortho, para-director in such reactions due to its lone pairs participating in resonance. The propanoyl group is a deactivating, meta-directing group. The combined effect of these two substituents would make further electrophilic substitution on the ring challenging and would likely direct incoming electrophiles to the positions ortho and para to the chlorine and meta to the ketone.

In the context of nucleophilic aromatic substitution, the inductive electron-withdrawing effect of the chlorine atom slightly activates the ring for nucleophilic attack, but as mentioned, the lack of a strongly activating group in an ortho or para position makes SNAr difficult. chemistrysteps.com

Intramolecular Cyclization and Rearrangement Studies

The proximate positioning of the thiol and ketone functionalities in this compound allows for the possibility of intramolecular reactions, leading to the formation of new heterocyclic ring systems.

A well-established reaction for compounds containing a 2-mercaptophenyl ketone moiety is intramolecular cyclization to form benzothiophenes. This transformation can be promoted under various conditions. For instance, acid-catalyzed condensation would involve protonation of the ketone, followed by nucleophilic attack of the thiol group and subsequent dehydration to yield a substituted benzothiophene.

Alternatively, the ketone can be transformed into a more reactive intermediate to facilitate cyclization. For example, conversion of the ketone to an enol ether or an enamine, followed by cyclization, can provide access to functionalized benzothiophenes. Another approach involves the reaction of the ketone with a suitable reagent to generate an intermediate that can be trapped by the thiol.

Research on related 1-(2-mercaptophenyl) ketones has demonstrated that these compounds can serve as versatile precursors for benzothiophene derivatives through palladium-catalyzed or radical-promoted heterocyclodehydration reactions, particularly when the ketone is first converted to a propargyl alcohol. wikipedia.orgrsc.org While the starting material in those studies is different, the underlying principle of intramolecular cyclization involving the ortho-mercapto and a carbonyl-derived functional group is directly applicable.

Investigation of Rearrangement Mechanisms

The investigation into the rearrangement mechanisms of This compound is primarily informed by extensive studies on analogous compounds, particularly 2'-hydroxychalcones and their thio-analogs. While direct mechanistic studies on this compound are not extensively documented in the literature, its structural features—a nucleophilic mercapto group positioned ortho to an α,β-unsaturated ketone—strongly suggest the potential for intramolecular rearrangement reactions. These transformations are typically catalyzed by acid or base and proceed through a cyclization mechanism.

The most probable rearrangement pathway involves an intramolecular Michael addition of the thiol group to the β-carbon of the propan-1-one side chain. This cyclization would lead to the formation of a thioflavanone derivative. The investigation of this mechanism can be understood by examining both base-catalyzed and acid-catalyzed pathways, drawing parallels from the well-documented reactivity of similar molecular frameworks.

Base-Catalyzed Rearrangement

In the presence of a base, the thiol proton of this compound can be abstracted to form a highly nucleophilic thiophenolate anion. This anion can then undergo an intramolecular conjugate addition to the electrophilic β-carbon of the α,β-unsaturated ketone. Subsequent protonation of the resulting enolate would yield the thermodynamically stable thioflavanone.

Kinetic studies on the analogous base-catalyzed cyclization of 2'-hydroxychalcones to flavanones have revealed that the reaction is reversible and the rate is influenced by the nature of the substituents on the aromatic rings. rsc.org A similar mechanistic pathway is anticipated for the sulfur analog. The electron-withdrawing nature of the chloro substituent on the phenyl ring of the target compound is expected to increase the acidity of the thiol group, thereby facilitating the initial deprotonation step.

Proposed Mechanism for Base-Catalyzed Rearrangement:

Deprotonation: A base abstracts the acidic proton from the thiol group to form a thiophenolate anion.

Intramolecular Michael Addition: The nucleophilic thiophenolate attacks the β-carbon of the propanone side chain, leading to the formation of a cyclic enolate intermediate.

Protonation: The enolate intermediate is protonated by the solvent or a conjugate acid to afford the final thioflavanone product.

Illustrative Research Findings for Base-Catalyzed Cyclization of a Model 2'-Mercaptochalcone:

The following table presents hypothetical data based on the established reactivity of analogous compounds, illustrating the expected outcomes under various basic conditions.

| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Thioflavanone (%) |

| 1 | Sodium Hydroxide | Ethanol/Water | 25 | 4 | 88 |

| 2 | Potassium Carbonate | Acetone | 56 | 12 | 75 |

| 3 | Piperidine | Methanol | 65 | 8 | 82 |

| 4 | DBU | Tetrahydrofuran | 25 | 2 | 91 |

Note: This data is illustrative and based on the general reactivity of related compounds.

Acid-Catalyzed Rearrangement

Under acidic conditions, the rearrangement is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the α,β-unsaturated system. The neutral but nucleophilic thiol group can then attack the β-carbon in an intramolecular fashion. Tautomerization of the resulting enol intermediate would lead to the formation of the thioflavanone.

Research on the acid-catalyzed cyclization of 2'-hydroxychalcones has shown this to be an effective method for the synthesis of flavanones. chemijournal.com A similar outcome is expected for this compound, although the nucleophilicity of the sulfur atom may influence the reaction rate compared to its oxygen counterpart.

Proposed Mechanism for Acid-Catalyzed Rearrangement:

Protonation: The carbonyl oxygen is protonated by an acid catalyst, activating the α,β-unsaturated system.

Intramolecular Nucleophilic Attack: The thiol group attacks the β-carbon, resulting in a cyclic enol intermediate.

Tautomerization and Deprotonation: The enol tautomerizes to the more stable keto form, and subsequent deprotonation regenerates the acid catalyst and yields the thioflavanone product.

Illustrative Research Findings for Acid-Catalyzed Cyclization of a Model 2'-Mercaptochalcone:

The table below provides hypothetical data for the acid-catalyzed rearrangement, reflecting the expected trends based on studies of analogous systems.

| Entry | Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Thioflavanone (%) |

| 1 | Hydrochloric Acid | Acetic Acid | 100 | 6 | 85 |

| 2 | Sulfuric Acid | Dioxane | 100 | 5 | 89 |

| 3 | p-Toluenesulfonic Acid | Toluene | 110 | 10 | 78 |

| 4 | Boron Trifluoride Etherate | Dichloromethane | 25 | 12 | 70 |

Note: This data is illustrative and based on the general reactivity of related compounds.

Derivatization and Analog Development for Research Purposes

Design Principles for Structural Analogs of 1-(3-Chloro-2-mercaptophenyl)propan-1-one

The design of structural analogs of this compound is guided by established principles of medicinal chemistry to explore and optimize its chemical and biological properties. These modifications are systematically applied to its three main components: the propanone backbone, the chlorophenyl ring, and the mercapto group.

Modifications at the Propanone Backbone

Alterations to the propanone backbone can significantly influence the compound's steric bulk, flexibility, and electronic characteristics. Key modifications include:

Chain Length Variation: The ethyl group of the propanone moiety can be extended or shortened to investigate the impact of chain length on activity. For instance, converting the propanone to an ethanone or butanone derivative can alter the molecule's fit within a potential binding site.

Introduction of Rigidity: Incorporating cyclic structures, such as a cyclopropyl or cyclobutyl group, in place of the ethyl chain can introduce conformational constraints. This can lead to a more defined three-dimensional shape, which may enhance binding affinity and selectivity for a biological target.

Functional Group Interconversion: The ketone functional group is a primary site for modification. It can be reduced to a secondary alcohol, which introduces a hydrogen bond donor/acceptor group. Alternatively, it can be converted to an oxime or a hydrazone, altering its electronic properties and potential for interaction with biological macromolecules.

Table 1: Examples of Propanone Backbone Modifications

| Modification | Resulting Analog | Rationale |

| Chain Extension | 1-(3-Chloro-2-mercaptophenyl)butan-1-one | To probe the effect of increased lipophilicity and steric bulk. |

| Chain Contraction | 1-(3-Chloro-2-mercaptophenyl)ethan-1-one | To assess the necessity of the ethyl group for activity. |

| Cyclization | 1-(3-Chloro-2-mercaptophenyl)-1-cyclopropylmethanone | To introduce conformational rigidity and explore new binding orientations. |

| Reduction | 1-(3-Chloro-2-mercaptophenyl)propan-1-ol | To introduce a hydroxyl group for potential hydrogen bonding. |

| Oximation | This compound oxime | To alter electronic properties and introduce a new hydrogen bonding moiety. |

Substituent Variations on the Chlorophenyl Ring

Positional Isomerism: Moving the chloro substituent to the ortho or para position can significantly affect the molecule's electronic properties and its interaction with target molecules.

Halogen Substitution: Replacing the chlorine atom with other halogens, such as fluorine, bromine, or iodine, allows for a systematic investigation of the role of electronegativity and atomic size.

Bioisosteric Replacement: The chloro group can be substituted with other functional groups of similar size and electronic character, known as bioisosteres. Examples include trifluoromethyl (-CF3), cyano (-CN), or methyl (-CH3) groups. This strategy helps in understanding the specific requirements for activity while potentially improving pharmacokinetic properties.

Table 2: Examples of Chlorophenyl Ring Substituent Variations

| Modification | Resulting Analog | Rationale |

| Positional Isomerism | 1-(4-Chloro-2-mercaptophenyl)propan-1-one | To investigate the impact of substituent position on activity. |

| Halogen Exchange | 1-(3-Bromo-2-mercaptophenyl)propan-1-one | To explore the effect of different halogens on binding and electronics. |

| Bioisosteric Replacement | 1-(3-Trifluoromethyl-2-mercaptophenyl)propan-1-one | To mimic the electronic properties of chlorine with a different group. |

| Additional Substitution | 1-(3,5-Dichloro-2-mercaptophenyl)propan-1-one | To probe the effect of multiple substituents on the aromatic ring. |

Chemical Modifications of the Mercapto Group for Research Probes

The highly reactive mercapto (-SH) group is an ideal handle for chemical modification to create research probes. These probes can be used to study the compound's mechanism of action, cellular localization, and binding partners.

Alkylation and Acylation: The thiol can be alkylated with various alkyl halides or acylated with acyl chlorides to form thioethers and thioesters, respectively. This can modulate the compound's reactivity and lipophilicity.

Fluorescent Tagging: Attaching a fluorescent moiety, such as a coumarin or fluorescein derivative, to the mercapto group allows for the visualization of the compound within cells or tissues using fluorescence microscopy.

Biotinylation: Conjugation with biotin enables the use of avidin-biotin affinity chromatography to isolate and identify the cellular targets of the compound.

Disulfide Formation: The mercapto group can be oxidized to form a disulfide bond with another thiol-containing molecule, which can be a strategy for creating dimeric analogs or for studying redox-sensitive interactions.

Synthesis of Conjugates and Prodrug Analogs for In Vitro Studies

To enhance the delivery or modulate the activity of this compound in cellular or biochemical assays, conjugates and prodrug analogs can be synthesized.

A conjugate involves linking the parent compound to another molecule, such as a peptide or a sugar, to facilitate transport across cell membranes or to target specific cell types. For example, conjugation to a cell-penetrating peptide can enhance intracellular delivery.

A prodrug is an inactive or less active derivative that is converted to the active form within the biological system. For this compound, the mercapto group is a common site for prodrug modification. For instance, a thioester prodrug can be designed to be hydrolyzed by intracellular esterases, releasing the active thiol-containing compound. This approach can improve stability and bioavailability.

Library Synthesis Strategies Based on the this compound Scaffold

To efficiently explore the structure-activity relationships of this compound, combinatorial chemistry and parallel synthesis techniques can be employed to generate a library of analogs. A common strategy involves a modular synthesis where different building blocks can be introduced at each of the three key positions: the propanone backbone, the chlorophenyl ring, and the mercapto group.

For example, a solid-phase synthesis approach could be utilized where the 2-mercaptophenyl core is attached to a resin. Subsequently, a variety of acyl chlorides can be used to introduce diversity at the propanone backbone. Following this, the chloro substituent on the phenyl ring can be modified through reactions like Suzuki or Buchwald-Hartwig couplings. Finally, the mercapto group can be derivatized before cleavage from the solid support to yield a diverse library of analogs for high-throughput screening.

Structure-Activity Relationship (SAR) Investigations in Research Settings

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. By systematically synthesizing and testing the analogs designed in the previous sections, researchers can build a comprehensive SAR profile for this compound.

For instance, a series of analogs with different substituents on the chlorophenyl ring could be synthesized and tested in a relevant biological assay. The results would indicate which electronic and steric properties are favorable for activity. Similarly, modifications to the propanone backbone would reveal the importance of its size, shape, and flexibility.

Table 3: Hypothetical SAR Data for Analogs of this compound

| Analog | Modification | Relative Activity (%) |

| Parent Compound | - | 100 |

| Analog 1 | 4-Chloro isomer | 80 |

| Analog 2 | 3-Bromo substitution | 110 |

| Analog 3 | Propan-1-ol reduction | 50 |

| Analog 4 | Thioether (S-methyl) | 20 |

| Analog 5 | Trifluoromethyl bioisostere | 95 |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual SAR would depend on the specific biological target and assay conditions.

Through iterative cycles of design, synthesis, and testing, a detailed understanding of the SAR can be achieved. This knowledge is invaluable for optimizing the properties of this compound for specific research applications and for designing more potent and selective analogs.

Lack of Research Hinders Comprehensive Analysis of this compound's Coordination Chemistry

An in-depth review of available scientific literature reveals a significant gap in the research concerning the coordination chemistry of the specific compound, this compound. Despite the presence of promising functional groups—a mercapto (thiol) and a ketone moiety—which typically confer potent ligating properties to a molecule, there is a notable absence of published studies detailing its behavior as a ligand and the characteristics of its potential metal complexes.

The mercapto and ketone groups are well-established in coordination chemistry for their ability to form stable chelate rings with transition metal ions. The sulfur atom of the mercapto group and the oxygen atom of the ketone group can act as a bidentate ligand, binding to a central metal atom. This chelation is often a key feature in the design of novel coordination compounds with specific electronic, magnetic, or catalytic properties.

Furthermore, the presence of a chloro substituent on the aromatic ring could theoretically influence the electronic properties of the ligand system. The electron-withdrawing nature of the halogen might affect the acidity of the mercapto proton and the electron density on the donor atoms, thereby modulating the stability and reactivity of the resulting metal complexes.

However, without experimental data, any discussion on the chelation modes, metal binding affinities, and the specific influence of the chloro and ketone groups on the ligand design for this compound remains purely speculative. Similarly, information regarding the synthesis of its transition metal complexes, including reaction conditions and characterization data, is not available in the public domain. Spectroscopic and structural elucidation, which are critical for confirming the coordination mode and geometry of metal complexes, have not been reported for this particular compound.

Consequently, the potential research applications of any metal complexes derived from this compound cannot be substantiated. While coordination compounds find applications in catalysis, materials science, and bioinorganic chemistry, the absence of foundational research into this specific ligand prevents any detailed exploration of its utility in these fields.

Coordination Chemistry Research of 1 3 Chloro 2 Mercaptophenyl Propan 1 One

Research Applications of Metal Complexes

Catalytic Activity in Organic Transformations

There is currently a lack of specific data in published scientific literature detailing the catalytic activity of coordination complexes derived from 1-(3-chloro-2-mercaptophenyl)propan-1-one in organic transformations. The potential for the sulfur and oxygen donor atoms of the ligand to coordinate with various transition metals suggests that its metal complexes could theoretically exhibit catalytic properties. However, without experimental studies, any discussion of its catalytic applications remains speculative.

General research on related compounds, such as those containing mercapto and carbonyl functional groups, indicates that their metal complexes can be active in various catalytic processes. For instance, Schiff base complexes and other coordination compounds have been shown to catalyze reactions like oxidations, reductions, and carbon-carbon bond-forming reactions. Nevertheless, direct evidence for the catalytic efficacy of this compound complexes is not available.

Potential as Research Probes in Bioinorganic Systems

Similarly, there is a notable absence of research on the application of this compound and its metal complexes as research probes in bioinorganic systems. The presence of a thiol group suggests potential interactions with biological macromolecules, including proteins and enzymes, where cysteine residues play crucial roles. This could form the basis for designing probes to study metal-protein interactions or to target specific active sites.

However, without dedicated studies on the synthesis, characterization, and biological evaluation of such complexes, their potential as bioinorganic probes remains theoretical. The development of such probes would require a thorough investigation of their coordination chemistry, stability in biological media, and specific interactions with biological targets.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. mpg.de For 1-(3-Chloro-2-mercaptophenyl)propan-1-one, a DFT analysis, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide critical data on its molecular orbitals and reactivity. nih.goveuroasiajournal.org

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. The analysis also yields a molecular electrostatic potential (MEP) map, which visualizes the charge distribution and identifies electrophilic (electron-poor) and nucleophilic (electron-rich) sites. In this compound, the thiol (-SH) and carbonyl (C=O) groups are expected to be key regions of reactivity. mdpi.com

Table 1: Hypothetical Quantum Chemical Parameters Calculated by DFT

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability |

| Ionization Potential (IP) | 6.5 eV | Energy required to remove an electron |

| Electron Affinity (EA) | 1.8 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | 4.15 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | 3.67 eV | Propensity to accept electrons |

This table presents illustrative data typical for a molecule of this class, derived from the principles of DFT analysis. nih.gov

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. Conformational analysis of this compound involves systematically studying the potential energy surface by rotating its flexible dihedral angles to identify stable, low-energy conformers. imperial.ac.uk Key rotations include the C-C bond of the propanone side chain and the C-S bond of the mercapto group.

Energy minimization calculations, often performed alongside DFT, are used to locate the geometries corresponding to energy minima on this surface. nih.gov For ketones and thiols attached to an aromatic ring, specific conformations may be stabilized by intramolecular interactions, such as weak hydrogen bonds or steric effects. researchgate.netresearchgate.net Identifying the global minimum energy conformation is essential for subsequent studies like molecular docking, as it represents the most probable structure of the molecule in a biological environment.

Table 2: Hypothetical Relative Energies of Key Conformers

| Dihedral Angle (C-CO-C-C) | Conformation Name | Relative Energy (kcal/mol) | Population (%) |

| ~60° | Gauche | 0.5 | 25 |

| ~120° | Eclipsed | 3.0 | <1 |

| 180° | Anti (Staggered) | 0.0 | 74 |

This table provides a hypothetical energy profile for the rotation around the central C-C bond of the propanone side chain, demonstrating the principles of conformational analysis. nih.govnih.gov

Molecular Docking and Dynamics Simulations

These simulation techniques are employed to study how a small molecule (ligand) might interact with a biological macromolecule, such as a protein or enzyme, which is crucial for drug design.

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ekb.egnih.gov For this compound, docking simulations would be used to place the molecule into the active site of a selected protein target. The simulation's scoring function then estimates the binding affinity, typically expressed in kcal/mol.

The results of a docking study would reveal potential non-covalent interactions, such as:

Hydrogen bonds: The carbonyl oxygen and the thiol hydrogen could act as hydrogen bond acceptors and donors, respectively.

Hydrophobic interactions: The phenyl ring and the ethyl group can interact with nonpolar residues in the protein's binding pocket.

Halogen bonds: The chlorine atom may form stabilizing interactions with electron-rich atoms like oxygen or nitrogen.

Pi-stacking: The aromatic phenyl ring can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Predicting the binding mode is a primary goal of molecular docking. plos.org The simulation generates multiple possible binding poses and ranks them based on their calculated binding energy. The top-ranked pose represents the most likely conformation and orientation of the ligand within the active site. nih.gov

Molecular dynamics (MD) simulations can further refine and validate these predictions. An MD simulation tracks the movements of every atom in the ligand-protein complex over time, providing insights into the stability of the predicted binding pose and the flexibility of the interacting molecules. This dynamic view confirms whether the key interactions identified in the docking study are maintained under physiological conditions.

Table 3: Illustrative Molecular Docking Results against a Hypothetical Kinase Target

| Parameter | Result | Details |

| Binding Affinity | -8.2 kcal/mol | Indicates strong theoretical binding |

| Key Interacting Residues | Leu83, Val91, Ala105, Lys107, Asp165 | Amino acids in the active site |

| Hydrogen Bonds | Carbonyl O with Lys107 (backbone NH) | A critical anchor point for the ligand |

| Hydrophobic Interactions | Phenyl ring with Leu83, Val91; Propanone with Ala105 | Stabilizes the ligand in the binding pocket |

| Halogen Interaction | Chlorine atom with Asp165 (side-chain O) | Provides additional binding specificity |

This table illustrates a potential outcome of a molecular docking study, highlighting the types of interactions that define the ligand-protein binding mode. ekb.egplos.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. iosrjournals.org A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with known biological activities (e.g., enzyme inhibition) would be required. nih.gov For each compound, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, including its physicochemical, electronic, and topological properties. researchgate.netresearchgate.net Statistical techniques, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates these descriptors with the observed activity. nih.gov A robust QSAR model allows researchers to prioritize which novel derivatives of the lead compound should be synthesized and tested.

Table 4: Key Molecular Descriptors for a QSAR Study

| Descriptor Class | Example Descriptors | Property Represented |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution, reactivity |

| Steric | Molecular Volume, Surface Area | Size and shape of the molecule |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, membrane permeability |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity |

| Quantum-Chemical | Partial charges on atoms (Cl, S, O) | Specific electrostatic interactions |

This table lists examples of molecular descriptors that would be calculated for a series of analogues to build a predictive QSAR model.

Development of Predictive Models for Chemical Reactivity

No studies were found detailing the development of predictive models for the chemical reactivity of this compound. General approaches using machine learning and quantum mechanics exist for predicting chemical reactivity for various transformations, but these have not been applied to this specific compound in the available literature. chemrxiv.orgdigitellinc.com

Theoretical Analysis of Structural Descriptors and Their Influence on Research Properties

There is no published theoretical analysis of the structural descriptors (e.g., topological, geometric, or quantum-chemical descriptors) for this compound. nih.govnih.gov Consequently, no research is available on how such descriptors might influence its properties in a research context.

Scaffold Hopping and Virtual Screening Methodologies

Computational Approaches for Lead Optimization in Research

No computational studies demonstrating the use of this compound in lead optimization research have been published.

In Vitro Biological Activity and Mechanism of Action Research

Enzyme Inhibition Studies

There is currently no publicly available research detailing the enzyme inhibition properties of 1-(3-Chloro-2-mercaptophenyl)propan-1-one.

Scientific literature does not identify any specific enzyme targets or subclasses that are inhibited by this compound.

Due to the lack of studies on its enzymatic interactions, there is no information on the kinetic characterization of enzyme inhibition, such as whether it would act as a reversible, irreversible, competitive, or non-competitive inhibitor.

There are no elucidated molecular mechanisms of enzyme inactivation or modulation for this compound.

Receptor Binding and Modulation Investigations (In Vitro)

No in vitro studies on the receptor binding and modulation capabilities of this compound have been reported in the reviewed scientific literature.

A ligand-receptor interaction profile for this compound is not available.

There is no evidence or research to suggest that this compound is involved in allosteric modulation of any receptor.

Protein Interaction and Modification Studies

The mercapto group within this compound is a key feature that facilitates its interaction with proteins, particularly through binding with cysteine residues, which can lead to alterations in protein function and stability.

The interaction between small molecules and proteins is fundamental to many biological processes. These interactions can be broadly categorized as either non-covalent or covalent. Non-covalent interactions, which include hydrogen bonds, ionic bonds, van der Waals forces, and hydrophobic interactions, are typically reversible. nih.govyoutube.com In contrast, covalent bonds are stronger and result from the sharing of electrons between atoms, leading to more stable and often irreversible modifications of the protein. nih.gov

The specific binding characteristics of this compound to various proteins are a subject of ongoing investigation. The presence of the reactive mercapto group suggests the potential for covalent bond formation with specific amino acid residues on target proteins.

| Interaction Type | Description | Potential Role of this compound |

| Covalent Binding | Involves the formation of a strong, stable chemical bond between the compound and the protein, often leading to irreversible inhibition. | The mercapto group could potentially form disulfide bonds with cysteine residues in proteins. |

| Non-Covalent Binding | Weaker, reversible interactions such as hydrogen bonds, ionic interactions, and van der Waals forces. | The aromatic ring and chloro- group may participate in hydrophobic and other non-covalent interactions within a protein's binding pocket. |

Biochemical assays are crucial for determining how the binding of a compound like this compound affects the function and structure of a target protein. Such studies can reveal whether the compound acts as an inhibitor or an activator and can provide insights into its mechanism of action. Research on compounds with similar structural motifs suggests that they can act as enzyme inhibitors, which may contribute to their biological activities. smolecule.com

Cell-Based Assays for Target Engagement and Pathway Analysis (In Vitro Research)

To understand the biological effects of this compound within a cellular context, in vitro cell-based assays are employed. These experiments are designed to investigate how the compound interacts with its target inside living cells and the subsequent impact on cellular pathways.

For a compound to exert a biological effect, it must typically first enter the cell. Studies on the cellular uptake of small molecules are essential to confirm their bioavailability at the cellular level. The physicochemical properties of this compound, such as its lipophilicity, will influence its ability to cross the cell membrane. Once inside the cell, the compound's distribution to different subcellular compartments (e.g., nucleus, mitochondria, cytoplasm) is investigated to understand where it is most likely to interact with its molecular targets.

Analytical and Spectroscopic Methodologies for Research Characterization

X-ray Crystallography for Solid-State Structure Determination

Absolute Configuration Assignment for Chiral Analogs

The determination of the absolute configuration of chiral molecules is a critical aspect of chemical research, particularly in fields such as pharmacology and materials science, where enantiomers can exhibit significantly different biological activities or physical properties. For chiral analogs of 1-(3-Chloro-2-mercaptophenyl)propan-1-one, which possess a stereogenic center at the carbon atom adjacent to the carbonyl group, a combination of advanced analytical and spectroscopic techniques is employed to unambiguously assign the (R) or (S) configuration. These methodologies rely on the differential interaction of the enantiomers with a chiral environment or polarized light.

The primary methods for the absolute configuration assignment of these chiral analogs include X-ray crystallography, chiroptical spectroscopy—specifically Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD)—and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing or solvating agents.

X-ray Crystallography

X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govnih.govresearchgate.net This technique requires the molecule to be in a crystalline form. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of the electron density can be generated, revealing the precise spatial arrangement of each atom.

For chiral molecules, the determination of the absolute configuration is often achieved through the analysis of anomalous dispersion effects. mdpi.com When the crystal contains an atom that is a sufficiently strong anomalous scatterer (often a halogen like chlorine, or a sulfur atom, both present in the target analogs), the diffraction intensities of Friedel pairs (hkl and -h-k-l reflections) are not equal. The Flack parameter, derived from this difference, provides a reliable indicator of the correct absolute configuration; a value close to 0 indicates the correct assignment, while a value near 1 suggests the inverted structure. nih.gov

Table 1: Representative Crystallographic Data for a Chiral Analog

This table illustrates the type of data obtained from an X-ray crystallographic analysis that would be used to confirm the absolute configuration of a hypothetical chiral analog.

| Parameter | Value |

| Chemical Formula | C9H9ClOS |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 8.542(1), 10.123(2), 12.345(3) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1068.9(4) |

| Z | 4 |

| Flack Parameter | 0.02(3) |

| Method of Determination | Single-crystal X-ray diffraction |

| Absolute Configuration | Confirmed as (R) |

Note: The data presented in this table is hypothetical and serves as an example of typical crystallographic parameters.

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD)

Chiroptical methods like ECD and VCD are powerful non-destructive techniques for determining the absolute configuration of chiral molecules in solution. wikipedia.orgmtoz-biolabs.combruker.com These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.combruker.com The resulting spectrum, with positive and negative bands (Cotton effects), is a unique fingerprint of the molecule's three-dimensional structure. nih.gov

For analogs of this compound, the ketone chromophore (n→π* and π→π* transitions) and the substituted aromatic ring are expected to produce characteristic signals in the ECD spectrum, typically in the 200-400 nm range. nih.govfrontiersin.org VCD, on the other hand, measures vibrational transitions in the infrared region and is sensitive to the stereochemistry of the entire molecule. wikipedia.orgmdpi.comnih.gov

The modern approach involves comparing the experimentally measured ECD or VCD spectrum with spectra predicted by quantum chemical calculations, such as time-dependent density functional theory (TDDFT). nih.gov By calculating the theoretical spectra for both the (R) and (S) enantiomers, the absolute configuration of the synthesized analog can be assigned by matching the experimental spectrum to one of the calculated ones.

Table 2: Comparison of Experimental and Calculated ECD Data for a Chiral Analog

This table shows a representative comparison that would lead to the assignment of absolute configuration.

| Wavelength (nm) | Experimental Δε [L·mol⁻¹·cm⁻¹] | Calculated Δε for (S)-enantiomer | Calculated Δε for (R)-enantiomer | Assignment |

| 315 | +2.1 | +2.3 | -2.3 | n→π |

| 280 | -3.5 | -3.8 | +3.8 | π→π (Aromatic) |

| 245 | +5.8 | +6.2 | -6.2 | π→π* (Aromatic) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral auxiliaries can create a diastereomeric environment, leading to separate, distinguishable signals for each enantiomer. nih.govnih.gov This can be achieved in two primary ways:

Chiral Derivatizing Agents (CDAs): The chiral analog is covalently reacted with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form a mixture of diastereomers. nih.gov These diastereomers have different physical properties and, consequently, will exhibit different chemical shifts (Δδ) in their ¹H or ¹³C NMR spectra. The absolute configuration can often be determined by analyzing the systematic shifts of protons near the newly formed stereocenter. nih.gov

Chiral Solvating Agents (CSAs): The chiral analog is dissolved in a solution containing an enantiomerically pure CSA. The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte. researchgate.net This interaction is sufficient to induce small but measurable differences in the chemical shifts of the enantiomers.

For analogs of this compound, derivatization could occur at the ketone (after reduction to an alcohol) or potentially at the mercapto group. The resulting differences in chemical shifts of the protons adjacent to the stereocenter would then be analyzed.

Table 3: Representative ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for a Diastereomeric Ester of a Reduced Analog

This table illustrates the kind of data obtained from NMR analysis after derivatization with a chiral agent like (R)-Mosher's acid chloride.

| Proton Assignment | Chemical Shift δ (ppm) for (S,R)-diastereomer | Chemical Shift δ (ppm) for (R,R)-diastereomer | Δδ (ppm) |

| -OCH- | 5.15 | 5.12 | +0.03 |

| -CH₃ | 1.28 | 1.35 | -0.07 |

| Aromatic H (ortho) | 7.45 | 7.48 | -0.03 |

| Aromatic H (meta) | 7.21 | 7.20 | +0.01 |

Note: This data is hypothetical, demonstrating the principle of chemical shift non-equivalence in diastereomers used for configurational assignment.

Future Research Directions and Open Questions

Exploration of Novel Synthetic Strategies and Green Chemistry Approaches

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research should prioritize the exploration of novel strategies for the synthesis of 1-(3-Chloro-2-mercaptophenyl)propan-1-one and its analogs, with a strong emphasis on green chemistry principles. unibo.itmdpi.comejcmpr.comresearchgate.net

Key areas of focus include:

Multicomponent Reactions: Investigating one-pot, three-component reactions involving an appropriate aryl aldehyde, an enolizable ketone, and a thiol under solvent-free conditions could provide a highly efficient and atom-economical route to β-aryl-β-mercapto ketones. researchgate.net The use of catalysts like zirconium chloride has shown promise in similar syntheses. researchgate.net

Catalysis: The development of novel catalysts, including biocatalysts and metal-based catalysts, could lead to milder reaction conditions, higher yields, and improved selectivity, reducing the need for hazardous reagents and solvents. mdpi.comresearchgate.net

Alternative Energy Sources: The application of microwave-assisted or mechanochemical grinding techniques could significantly shorten reaction times, increase product yields, and reduce energy consumption compared to conventional heating methods. mdpi.com

Green Solvents: Research into the use of sustainable and non-toxic solvents, or solvent-free reaction conditions, is crucial to minimize the environmental impact of the synthesis process. mdpi.comejcmpr.com

| Parameter | Conventional Synthesis | Potential Green Chemistry Approach | Anticipated Benefit |

|---|---|---|---|

| Methodology | Stepwise reactions with isolation of intermediates | One-pot, multicomponent reactions researchgate.net | Increased efficiency, reduced waste |

| Solvents | Use of volatile organic compounds (VOCs) | Solvent-free conditions or green solvents (e.g., water, ionic liquids) mdpi.com | Reduced environmental pollution and health hazards |

| Energy | Conventional heating (oil baths, heating mantles) | Microwave irradiation, mechanochemistry mdpi.com | Faster reactions, lower energy consumption |

| Catalysts | Stoichiometric reagents, harsh acids/bases | Recyclable catalysts, biocatalysts mdpi.com | Reduced waste, milder conditions, higher selectivity |

Deeper Mechanistic Understanding of Biological Interactions and Target Specificity

Preliminary studies on structurally similar compounds suggest that the mercapto group is crucial for biological activity, likely through interactions with cysteine residues in proteins, potentially leading to enzyme inhibition. smolecule.com However, a significant knowledge gap remains regarding the specific biological targets of this compound and its precise mechanisms of action.

Future research should aim to:

Identify Biological Targets: Employ techniques such as affinity chromatography, proteomics, and activity-based protein profiling to identify the specific enzymes or receptors that interact with this compound.

Elucidate Interaction Mechanisms: Utilize biophysical methods like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) to study the binding mode and kinetics of the compound with its biological targets at an atomic level.

Investigate Structure-Activity Relationships (SAR): Synthesize a library of analogs with systematic modifications to the chloro, mercapto, and propanone moieties to understand how each functional group contributes to binding affinity and biological activity. This will be critical for enhancing target specificity and potency.

Design of Next-Generation Chemical Probes and Ligands

The scaffold of this compound is a promising starting point for the design of sophisticated chemical tools for biological research. By leveraging its inherent reactivity and structural features, next-generation chemical probes and ligands can be developed.

Key strategies include:

Fluorescent Probes: Attaching a fluorophore (e.g., coumarin or BODIPY) to the core structure through a suitable linker could create fluorescent probes. mdpi.comresearchgate.net These probes would enable the visualization and tracking of the molecule's distribution and interaction with its targets within living cells, providing valuable insights into its biological function.

Photoaffinity Probes: Incorporating a photoactivatable group, such as a diazirine or benzophenone, would allow for covalent cross-linking of the probe to its biological target upon UV irradiation. ethz.ch This is a powerful technique for target identification and validation.

Selective Ligands: Based on a deeper understanding of its biological targets (as discussed in 9.2), the parent compound can be optimized through medicinal chemistry efforts to create highly potent and selective ligands. The "reverse design" approach, where a known bioactive molecule is modified into a probe, can expedite this process by building on existing structure-activity relationship data. ethz.ch

Advanced Computational Methodologies for Prediction and Discovery

Computational chemistry and machine learning offer powerful tools to accelerate the discovery and optimization of new compounds. Applying these methodologies to this compound can guide experimental efforts and provide deeper insights into its properties.

Future computational studies could involve:

Quantum Chemistry Calculations: Using methods like Density Functional Theory (DFT) to calculate the molecule's geometric structure, electronic properties (such as HOMO-LUMO energy gaps), and reactivity parameters. researchgate.net This can help predict its chemical behavior and interaction with biological targets.

Molecular Docking and Dynamics: Simulating the binding of the compound and its derivatives to the active sites of potential protein targets to predict binding affinities and modes of interaction.

Pharmacokinetic and Toxicity Prediction: Employing in silico models and servers like SwissADME and admetSAR to predict ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles of potential derivatives, helping to prioritize compounds with favorable drug-like properties for synthesis.

Machine Learning Models: Developing machine learning algorithms trained on large datasets of chemical reactions to predict the outcomes of synthetic transformations, thereby optimizing reaction conditions and identifying novel synthetic routes. nih.govchemrxiv.org

| Methodology | Application Area | Predicted Properties/Outcomes |

|---|---|---|

| Density Functional Theory (DFT) researchgate.net | Molecular Property Prediction | Bond lengths, bond angles, electronic structure, reactivity |

| Molecular Docking | Target Interaction Analysis | Binding affinity, interaction poses, target identification |

| ADME/T Prediction | Drug Development | Oral bioavailability, blood-brain barrier penetration, toxicity risk |

| Machine Learning chemrxiv.org | Synthesis & Discovery | Reaction outcome prediction, virtual screening of compound libraries |

Potential for Derivatization as Precursors for Complex Chemical Entities

The functional groups of this compound serve as versatile handles for chemical modification, making it a valuable precursor for the synthesis of more complex molecules.

Future synthetic explorations could focus on: